5-Chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]pyrimidin-2-amine
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Overview
Description
5-Chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]pyrimidin-2-amine is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group at the 5-position of the pyrimidine ring and a methoxy-2-methylphenyl group attached to the nitrogen atom at the 2-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Chloro Group: The chloro group can be introduced at the 5-position of the pyrimidine ring using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the Methoxy-2-methylphenyl Group: The methoxy-2-methylphenyl group can be attached to the nitrogen atom of the pyrimidine ring through a nucleophilic substitution reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The chloro group at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
5-Chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]pyrimidin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methylaniline: A related compound with a similar aromatic structure but different functional groups.
2-Methoxyphenyl isocyanate: Another compound with a methoxy group and aromatic ring, used in different chemical reactions.
Uniqueness
5-Chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]pyrimidin-2-amine is unique due to the presence of both a chloro group and a methoxy-2-methylphenyl group attached to the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
5-chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]pyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-10-5-3-4-6-12(10)13(19-2)9-18-14-16-7-11(15)8-17-14/h3-8,13H,9H2,1-2H3,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEYDJPEXVYGML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC2=NC=C(C=N2)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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